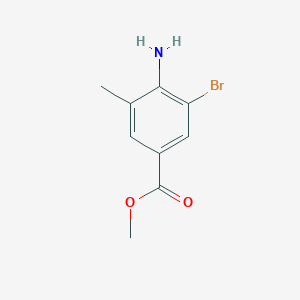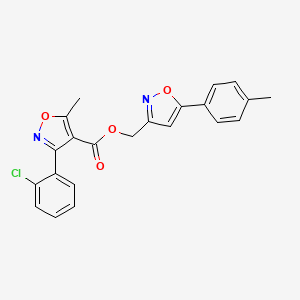
(5-(p-Tolyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
Molecular Structure Analysis
Isoxazoles have a five-membered ring structure with two nonadjacent nitrogen and oxygen atoms .Chemical Reactions Analysis
One method to synthesize 3,4,5-trisubstituted isoxazole derivatives involves aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The isoxazole scaffold is a privileged heterocyclic moiety commonly found in many commercially available drugs. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the disadvantages associated with metal-catalyzed reactions (such as high costs, toxicity, and waste generation). These metal-free strategies offer eco-friendly alternatives for drug development . The compound’s biological activity, including cytotoxic effects and interactions with cellular proteins, makes it relevant for drug discovery.
Anticancer Potential
Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, including derivatives of our compound, against leukemia cells (HL-60). These investigations provide insights into potential anticancer properties .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
The compound’s inhibitory effects against PTP1B, an enzyme implicated in diabetes and obesity, have been evaluated. PTP1B inhibitors are of interest for developing antidiabetic and antiobesity drugs .
Nanocatalysis and Organic Synthesis
Researchers explore isoxazoles as building blocks for nanocatalysis and diversity-oriented synthesis. The compound’s unique structure may contribute to novel catalytic applications and the creation of diverse chemical libraries .
Sensing Applications
Isoxazole derivatives have been investigated for their sensing capabilities. The compound’s interactions with specific analytes or receptors could lead to biosensors or environmental sensors .
Chemical Biology and Target Identification
Understanding the compound’s interactions with biological targets (such as proteins or nucleic acids) can aid in target identification and chemical biology studies. Investigating its binding affinity and selectivity provides valuable insights .
Orientations Futures
The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . It’s also highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Propriétés
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-7-9-15(10-8-13)19-11-16(24-29-19)12-27-22(26)20-14(2)28-25-21(20)17-5-3-4-6-18(17)23/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIKZFVVCJJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(p-Tolyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

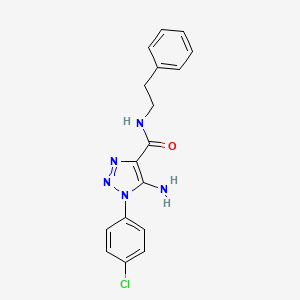
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2370071.png)

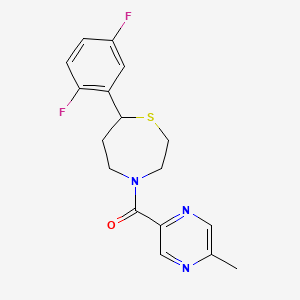
![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)

![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)

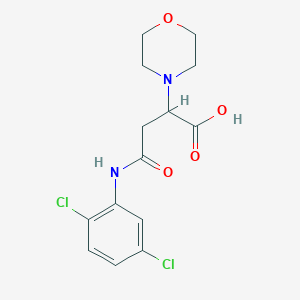
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)


